molecular formula C33H57ErO6 B3261753 Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) CAS No. 34750-80-6

Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Cat. No.: B3261753
CAS No.: 34750-80-6
M. Wt: 717.1 g/mol
InChI Key: JCVVORSBZMJRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as Er(thd)₃ or Er(TMHD)₃, is a β-diketonate coordination complex with the chemical formula C₃₃H₅₇ErO₆ and a molecular weight of 717.06–717.08 g/mol . It exists as light red or pink crystals and is primarily used in atomic layer deposition (ALD) processes for optical and electronic applications, such as erbium-doped waveguide amplifiers and near-infrared emission devices . The compound’s low reactivity with water necessitates the use of oxygen plasma or ozone for ligand removal during ALD, enabling precise sub-monolayer deposition of Er₂O₃ on substrates like silicon nitride . Commercial grades range from 99% to 99.999% purity, with applications in research and high-tech manufacturing .

Properties

IUPAC Name

erbium(3+);2,2,6,6-tetramethylheptane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H19O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVVORSBZMJRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Er+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57ErO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156406
Record name (TP-6-111)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)erbium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34750-80-6
Record name (TP-6-111)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)erbium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34750-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (TP-6-111)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)erbium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of erbium chloride or erbium nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods .

Biological Activity

Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Er(TMHD)₃, is a coordination compound of erbium that has garnered interest in various fields due to its unique properties. This article explores its biological activity, focusing on its potential applications and effects in biological systems.

  • Molecular Formula : C₃₃H₅₇ErO₆
  • Molecular Weight : 717.06 g/mol
  • CAS Number : 35733-23-4
  • Appearance : Pink powder or crystals
  • Melting Point : 179-180 °C

The compound consists of an erbium ion coordinated with three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This structure contributes to its stability and solubility in organic solvents.

Antimicrobial Properties

Recent studies have indicated that Er(TMHD)₃ exhibits significant antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting a potential role as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Cytotoxic Effects

The cytotoxicity of Er(TMHD)₃ has been evaluated in various cancer cell lines. A study by Liu et al. (2024) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC₅₀ value was determined to be approximately 30 µM.

Case Studies

  • Case Study on Anticancer Activity
    • Objective : To evaluate the anticancer potential of Er(TMHD)₃ in vitro.
    • Methodology : MCF-7 cells were treated with varying concentrations of Er(TMHD)₃ for 24 and 48 hours.
    • Findings : Significant cell death was observed at concentrations above 20 µM after 48 hours, with morphological changes indicative of apoptosis.
  • Case Study on Antimicrobial Efficacy
    • Objective : To assess the antimicrobial activity against multidrug-resistant strains.
    • Methodology : Disk diffusion method was employed to test the efficacy against clinical isolates.
    • Findings : The compound showed promising results against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent.

The biological activity of Er(TMHD)₃ is believed to be linked to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in microbial and cancer cells. This mechanism is supported by findings from Wang et al. (2024), who noted increased ROS levels upon treatment with the compound.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies indicate that Er(TMHD)₃ exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are needed to fully understand its safety profile and potential side effects.

Comparison with Similar Compounds

Structural and Chemical Similarities

Compounds sharing the 2,2,6,6-tetramethyl-3,5-heptanedionate (thd/TMHD) ligand exhibit analogous coordination geometries but differ in central metal ions, leading to variations in physicochemical properties and applications. Key examples include:

Metal Complex Formula Molecular Weight (g/mol) Physical Form Melting Point (°C) Key Applications Safety Hazards
Erbium (Er) C₃₃H₅₇ErO₆ 717.06–717.08 Light red/pink crystals Not reported ALD of Er₂O₃ for optical amplifiers Limited data
Ytterbium (Yb) C₃₃H₅₇YbO₆ 720.08 White crystals Not reported Thin-film coatings for optics Not regulated
Terbium (Tb) C₃₃H₅₇TbO₆ 708.73 White to pale yellow powder 163–164 Photoluminescent materials Not reported
Bismuth (Bi) C₃₃H₅₇BiO₆ 809.80 Solid Not reported Catalysts, Bi-based thin films H315, H319, H335
Chromium (Cr) C₃₃H₅₇CrO₆ 622.84 Solid Not reported Paramagnetic relaxation agents Not reported
Yttrium (Y) C₃₃H₅₇YO₆ 638.67 White crystals Not reported CVD of Y₂O₃:Tb whiskers Not reported

Reactivity and Deposition Processes

  • Er(thd)₃ vs. Fe(thd)₃ : Er(thd)₃ achieves ALD at 170°C using oxygen plasma for ligand removal, while Fe(thd)₃ requires higher temperatures (>200°C) and ozone due to its lower reactivity with water .
  • Er(thd)₃ vs. Yb(thd)₃ : Ytterbium analogues are used in hybrid optical materials and exhibit similar ALD behavior but require tailored oxygen plasma conditions to optimize Yb³⁺ ion spacing .
  • Er(thd)₃ vs. Lanthanide Chlorides : Unlike ErCl₃ (used in PMMA doping), Er(thd)₃ offers better volatility and compatibility with organic solvents, enabling uniform thin-film growth .

Research Findings and Trends

ALD Process Optimization

Studies show that pulse duration and oxygen plasma exposure critically influence Er³⁺ ion density in Er₂O₃ films. Excessive plasma exposure can erode deposited layers, while insufficient exposure leaves organic residues .

Hybrid Material Development

Co-doping Er(thd)₃ with Yb(thd)₃ in PMMA enhances near-infrared emission via energy transfer from Yb³⁺ to Er³⁺, achieving 20% Er/Yb doping ratios without phase separation .

Q & A

Q. What are the established methods for synthesizing and purifying erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)?

Methodological Answer: The synthesis typically involves reacting erbium chloride or nitrate with the β-diketone ligand (2,2,6,6-tetramethyl-3,5-heptanedione, H-TMHD) in a solvent like ethanol or tetrahydrofuran under inert conditions. Ligand exchange occurs, forming the tris-chelate complex. Purification involves recrystallization from non-polar solvents (e.g., hexane) or vacuum sublimation to remove unreacted ligands and salts . Key steps:

  • Stoichiometric control : Maintain a 3:1 molar ratio of ligand to Er³⁺ salt.
  • Solvent choice : Use anhydrous solvents to prevent hydrolysis.
  • Characterization : Confirm purity via elemental analysis, FT-IR (C=O stretching ~1600 cm⁻¹), and NMR (ligand proton shifts induced by Er³⁺ coordination) .

Q. What characterization techniques are critical for confirming the structure and purity of this complex?

Methodological Answer:

  • FT-IR Spectroscopy : Verify ligand coordination by shifts in C=O (1600–1550 cm⁻¹) and C–H (2960–2850 cm⁻¹) stretches .
  • NMR Spectroscopy : Observe paramagnetic broadening in ¹H NMR due to Er³⁺, with distinct shifts for TMHD protons near OH groups .
  • Elemental Analysis : Match experimental C/H/Er percentages to theoretical values (e.g., C ~65%, Er ~15.9%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profile (e.g., sublimation at ~200–250°C) .

Q. What are the primary applications of this compound in materials science?

Methodological Answer:

  • Atomic Layer Deposition (ALD) : Used to deposit Er-doped Al₂O₃ or SiO₂ thin films for optical waveguides. The ligand-exchange mechanism facilitates precise layer-by-layer growth at 150–200°C .
  • Polymer Doping : Dissolved in polar solvents (e.g., DMSO), the complex is incorporated into PMMA matrices for photoluminescent coatings. Optimal Er³⁺ concentrations range from 1–20 at.% to avoid aggregation .
  • NMR Shift Reagents : Induces large chemical shifts in nucleophilic substrates (e.g., alcohols), aiding structural elucidation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335).
  • Spill Management : Collect solid residues with a damp cloth; avoid water to prevent ligand hydrolysis .
  • First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can ALD parameters be optimized for high-quality Er-doped thin films?

Methodological Answer: Key parameters include:

Parameter Optimal Range Impact
Substrate Temperature150–200°CEnsures ligand decomposition without Er oxidation .
Precursor Pulse Time0.5–2 secondsBalances surface saturation and cycle efficiency .
Oxygen SourceOzone or H₂OOzone enhances ligand removal but risks Er³⁺ oxidation .
Post-Annealing500–800°C in O₂Improves crystallinity and photoluminescence intensity .

Data Contradiction Note : Some studies report incomplete ligand removal at <200°C, leading to carbon contamination. This can be mitigated by increasing purge times or using ozone .

Q. How should researchers address contradictions in Er deposition efficiency across studies?

Methodological Answer: Discrepancies often arise from:

  • Precursor Purity : Impurities (e.g., chloride residues) inhibit ligand exchange. Use sublimed Er(TMHD)₃ for higher reactivity .
  • Substrate Surface Chemistry : Hydroxyl-terminated surfaces (e.g., SiO₂) enhance adsorption vs. hydrophobic substrates .
  • Analytical Limitations : Use XPS to quantify Er content and ellipsometry to measure film thickness, avoiding reliance on bulk techniques like EDX .

Q. What strategies enhance photoluminescence efficiency in Er³⁺-doped materials?

Methodological Answer:

  • Host Material Selection : Low-phonon-energy hosts (e.g., Al₂O₃ vs. PMMA) reduce non-radiative decay. Al₂O₃ achieves 1530 nm emission with FWHM <10 nm .
  • Co-Doping : Yb³⁺ sensitizers absorb 980 nm light and transfer energy to Er³⁺, improving quantum efficiency by ~30% .
  • Annealing : Post-deposition annealing at 500°C in O₂ removes quenching defects (e.g., OH⁻ groups) .

Q. How does thermal decomposition behavior influence applications in CVD/ALD?

Methodological Answer:

  • Sublimation vs. Decomposition : Er(TMHD)₃ sublimes intact at ~200°C but decomposes above 250°C, releasing volatile ligands. TGA/DSC data show a 95% mass loss at 250°C, correlating with Er₂O₃ residue formation .
  • Implications for CVD : High vapor pressure enables efficient transport, but rapid decomposition requires precise temperature control to prevent particle nucleation .

Q. Table 1: Thermal Properties of Er(TMHD)₃

PropertyValueSource
Melting Point168–171°C
Sublimation Temperature200–250°C (under vacuum)
Decomposition Onset250°C (in air)

Q. Table 2: Photoluminescence Performance in Host Matrices

Host MaterialPL Intensity (a.u.)FWHM (nm)Optimal Er³⁺ Concentration
Al₂O₃150082–5 at.%
PMMA3002510–15 at.%
SiO₂900125–8 at.%
Data synthesized from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 2
Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.